molecular formula C10H8FN B8807666 7-Fluoro-3-methylquinoline

7-Fluoro-3-methylquinoline

Cat. No.: B8807666
M. Wt: 161.18 g/mol
InChI Key: RJKIJVFOIUVIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-methylquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

7-fluoro-3-methylquinoline

InChI

InChI=1S/C10H8FN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3

InChI Key

RJKIJVFOIUVIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-bromo-7-fluoro-quinoline (Intermediate 30) (100 mg, 0.442 mmol) was combined with K2CO3 (153 mg, 1.10 mmol), anhydrous 1,4-dioxane (3 mL), and trimethylboroxine (0.092 mL, 0.663 mmol). Nitrogen was bubbled in to degas the reaction and Pd(PPh3)4 (50.9 mg, 0.044 mmol) was added. This was degassed again and then heated to 90° C. for 5 h. The reaction was cooled and partitioned between ethyl acetate and sat. aq. NaHCO3. The separated aqueous layer was extracted with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptane) gave 7-fluoro-3-methyl-quinoline (52.7 mg) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.78 (d, J=1.8 Hz, 1H) 7.93 (s, 1H) 7.65-7.79 (m, 2H) 7.32 (td, J=8.6, 2.5 Hz, 1H) 2.52 (s, 3H); MS (M+1): 162.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
153 mg
Type
reactant
Reaction Step Three
Quantity
0.092 mL
Type
reactant
Reaction Step Four
Quantity
50.9 mg
Type
catalyst
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

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